molecular formula C14H19F3N2 B5615225 1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine

1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine

Cat. No.: B5615225
M. Wt: 272.31 g/mol
InChI Key: KBTDIEBBNRENFE-UHFFFAOYSA-N
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Description

1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine is a chemical compound that belongs to the class of piperazines, which are organic compounds that contain a piperazine ring. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and neuropharmacology.

Mechanism of Action

The mechanism of action of 1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine is not fully understood, but it is believed to involve the inhibition of the reuptake of dopamine and norepinephrine. This leads to an increase in the extracellular levels of these neurotransmitters, which can enhance their signaling and modulate various physiological processes.
Biochemical and physiological effects
This compound has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated its ability to inhibit the reuptake of dopamine and norepinephrine in a dose-dependent manner. It has also been found to increase the release of these neurotransmitters in certain brain regions, such as the prefrontal cortex and striatum.
In vivo studies have shown that this compound has antidepressant and anxiolytic effects in animal models. It has also been found to improve cognitive function and enhance memory consolidation.

Advantages and Limitations for Lab Experiments

One advantage of using 1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine in lab experiments is its high potency and selectivity towards dopamine and norepinephrine transporters. This makes it a useful tool for studying the role of these neurotransmitters in various physiological processes.
One limitation of using this compound is its potential toxicity and side effects. It has been found to induce seizures and neurotoxicity in certain animal models, which may limit its use in certain experiments.

Future Directions

There are several future directions for the research on 1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine. One direction is to explore its potential as a treatment for various neuropsychiatric disorders, such as depression, anxiety, and cognitive impairment. This may involve the development of new analogs with improved pharmacological properties and reduced toxicity.
Another direction is to investigate the molecular mechanisms underlying the effects of this compound on dopamine and norepinephrine signaling. This may involve the use of advanced imaging techniques and genetic tools to study the activity of neurons and synapses in vivo.
Lastly, the use of this compound in drug discovery and medicinal chemistry may continue to expand, as researchers seek to develop new drugs with improved efficacy and safety profiles.

Synthesis Methods

The synthesis of 1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine can be achieved through several methods. One of the most common methods involves the reaction of 1-ethylpiperazine with 2-(trifluoromethyl)benzyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds through the nucleophilic substitution of the chloride group by the piperazine nitrogen, resulting in the formation of this compound.

Scientific Research Applications

1-ethyl-4-[2-(trifluoromethyl)benzyl]piperazine has been extensively studied for its potential applications in various fields. In medicinal chemistry, this compound has been investigated for its ability to inhibit the reuptake of dopamine and norepinephrine, which are neurotransmitters involved in the regulation of mood, attention, and behavior. This property makes this compound a potential candidate for the development of antidepressant and anxiolytic drugs.
In drug discovery, this compound has been used as a scaffold for the design of new compounds with improved pharmacological properties. By modifying the structure of this compound, researchers can create analogs with different binding affinities and selectivities towards various targets, such as transporters, receptors, and enzymes.
In neuropharmacology, this compound has been studied for its effects on the central nervous system. It has been shown to increase the release of dopamine and norepinephrine in certain brain regions, which may contribute to its antidepressant and anxiolytic effects. Additionally, it has been found to enhance the activity of GABAergic neurons, which are involved in the regulation of anxiety and sleep.

Properties

IUPAC Name

1-ethyl-4-[[2-(trifluoromethyl)phenyl]methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19F3N2/c1-2-18-7-9-19(10-8-18)11-12-5-3-4-6-13(12)14(15,16)17/h3-6H,2,7-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTDIEBBNRENFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=CC=CC=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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